

# Spectral Analysis of 3-(2-Methoxyphenyl)propiophenone: A Technical Guide

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Compound of Interest		
Compound Name:	3-(2- Methoxyphenyl)propiophenone	
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This technical guide provides a comprehensive overview of the spectral data for the organic compound **3-(2-methoxyphenyl)propiophenone**, also known as **1-(2-methoxyphenyl)propan-1-one**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## **Executive Summary**

**3-(2-Methoxyphenyl)propiophenone** is an aromatic ketone of interest in organic synthesis and pharmaceutical research. Accurate and detailed spectral data are crucial for its identification, characterization, and quality control. This guide presents a concise compilation of its ¹H NMR, ¹³C NMR, IR, and MS data, supplemented with detailed experimental protocols and graphical representations of key concepts to facilitate understanding and application in a laboratory setting.

### **Spectral Data Summary**

The following tables summarize the key spectral data obtained for **3-(2-methoxyphenyl)propiophenone**.



Table 1: <sup>1</sup>H NMR Spectral Data

Chemical Shift ( $\delta$ ) Multiplicity Integration Assignment ppm

Data not available in search results

Table 2: 13C NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm Assignment

Data not available in search results

**Table 3: Mass Spectrometry (MS) Data** 

m/z	Relative Intensity (%)	Assignment
164	Data not available	[M] <sup>+</sup> (Molecular Ion)
135	100	[M-C <sub>2</sub> H <sub>5</sub> ]+ or [C <sub>8</sub> H <sub>7</sub> O <sub>2</sub> ]+
92	Data not available	
77	Data not available	- [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Data not available in search results	C=O (Ketone) Stretch	
C-O (Aromatic Ether) Stretch	_	
C-H (Aromatic) Stretch		
C-H (Aliphatic) Stretch	_	

Note: Specific peak values and intensities for <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR were not explicitly found in the provided search results. The MS fragmentation is based on typical patterns for this type of molecule, with the base peak at m/z 135 confirmed[1].



# **Experimental Protocols**

The following are generalized experimental protocols for the acquisition of spectral data for an aromatic ketone like **3-(2-methoxyphenyl)propiophenone**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: A sample of 5-10 mg of 3-(2-methoxyphenyl)propiophenone is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- ¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. The spectral width is generally set to 200-220 ppm.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phasecorrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).

#### Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is made by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the sample is placed directly on the crystal surface.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.



- Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup>.
- Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

### **Mass Spectrometry (MS)**

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
  direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for
  volatile compounds.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most intense peak in the spectrum is called the base peak and is assigned a relative intensity of 100%. The peak corresponding to the intact molecule is the molecular ion peak ([M]+).

### **Visualizations**

The following diagrams illustrate key concepts and workflows relevant to the spectral analysis of **3-(2-methoxyphenyl)propiophenone**.



#### Chemical Structure of 3-(2-Methoxyphenyl)propiophenone

#### **Key Spectroscopic Regions**

C=O Stretch (~1680 cm<sup>-1</sup>)

Aromatic Carbons (~110-160 ppm)

Carbonyl Carbon (~190-200 ppm)

Aliphatic Protons (Propionyl group)

Aromatic Protons (~6.8-7.8 ppm)

3-(2-Methoxyphenyl)propiophenone

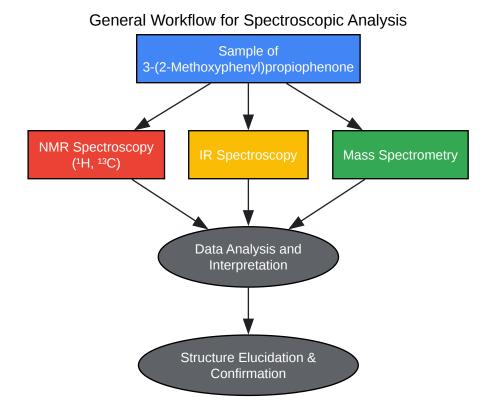
MW: 164.20 g/mol

 $C_{10}H_{12}O_2$ 

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Structure and key spectral regions.





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Workflow of spectroscopic analysis.

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### References

- 1. 1-(2-Methoxyphenyl)propan-1-one | C10H12O2 | CID 347969 PubChem [pubchem.ncbi.nlm.nih.gov]
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